Benzothiazole-5-carboxylic acid
Overview
Description
Benzothiazole-5-carboxylic acid is a chemical compound that is part of a broader class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The carboxylic acid functional group at the 5-position introduces reactivity that can be exploited in various chemical syntheses and applications, including the development of pharmaceuticals and materials with specific properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives, including those with carboxylic acid functionalities, has been explored in several studies. A facile synthesis method for benzothiazole-substituted pyridine-2-carboxylic acids has been developed, which forms complexes with lanthanides, as shown in the X-ray analysis of 11 complexes . Another study presents a Cu(II)-catalyzed oxidative decarboxylative synthesis of 2-aryl benzothiazole from phenylacetic acids, using dioxygen as the sole terminal oxidant . Additionally, a robust one-pot synthesis of benzothiazoles from carboxylic acids has been reported, using tetrabutylammonium bromide and triphenyl phosphite as the catalyst, which is tolerant to various substituted carboxylic acids .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been elucidated through various analytical techniques. For instance, the crystal structure of a minor product, a nine-coordinate complex [Eu(kappa(3)-L)(3)], was determined in one study . In another study, the regio- and stereoselectivity of a Pd(II)-catalyzed arylation of carboxamides was confirmed by the X-ray structures of representative compounds .
Chemical Reactions Analysis
Benzothiazole-5-carboxylic acid and its derivatives participate in a range of chemical reactions. The Cu(II)-catalyzed oxidative decarboxylative arylation of benzothiazoles is one such reaction, which proceeds through decarboxylation, C-H bond oxidation, ring-opening, and condensation steps . Another example is the use of the benzothiazole ring system as an "on-off" type of leaving group for the preparation of ketones and carboxylic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by the presence of the carboxylic acid group. For instance, the photophysical studies of gadolinium chelates indicate that the triplet states of the new ligands are located at specific energy levels, and the ligands are good sensitizers of europium luminescence . The synthesis of poly(benzothiazole) from dicarboxylic acids has been achieved, with the resulting polymers exhibiting high molecular weights and significant thermal stability . The vibrational and electronic properties of related compounds, such as 5-benzimidazole carboxylic acid, have been studied using spectroscopic techniques and quantum chemical calculations .
Relevant Case Studies
Several case studies highlight the potential applications of benzothiazole-5-carboxylic acid derivatives. For example, benzothiazole-2-ylcarboxylic acids with diverse spacers have been synthesized and evaluated as potent, orally active aldose reductase inhibitors . The synthesis of benzoxazole and benzothiazole derivatives from carboxylic acids, including on a solid resin support, demonstrates the versatility of these compounds in peptide and polypeptide synthesis .
Scientific Research Applications
Summary of the Application
Benzothiazole-5-carboxylic acid has been used in the synthesis of new benzothiazole-based anti-tubercular compounds. These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis .
Methods of Application or Experimental Procedures
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Results or Outcomes
The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
2. Application as DNA GyraseB Inhibitors
Summary of the Application
Benzothiazole-5-carboxylic acid derivatives have been evaluated for their antibacterial activity as DNA gyraseB inhibitors .
Methods of Application or Experimental Procedures
The benzothiazole-based bacterial DNA gyrase and topoisomerase IV inhibitors were synthesized and then conjugated with small siderophore mimics to improve the uptake of these inhibitors into the cytoplasm of Gram-negative bacteria .
Results or Outcomes
The best conjugate displayed potent Escherichia coli DNA gyrase and topoisomerase IV inhibition. The interaction analysis of molecular dynamics simulation trajectory showed the important contribution of the siderophore mimic moiety to binding affinity .
3. Application in Vulcanization Accelerators
Summary of the Application
Benzothiazole-5-carboxylic acid derivatives have been used as vulcanization accelerators in the rubber industry . These compounds have shown promising results in improving the cure activity and providing excellent scorch safety during cross-linking of rubber .
Methods of Application or Experimental Procedures
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways. These derivatives were then used in the vulcanization process of natural rubber .
Results or Outcomes
The new benzothiazole derivatives showed better scorch safety, cure rate index, and mechanical properties compared to traditional methods during the vulcanization of rubber .
4. Application as Antioxidants
Summary of the Application
Benzothiazole-5-carboxylic acid derivatives have been evaluated for their antioxidant activity .
Methods of Application or Experimental Procedures
The benzothiazole-based compounds were synthesized and then evaluated for their antioxidant activity .
Results or Outcomes
Some of the benzothiazole derivatives showed good antioxidant activity .
5. Application in Electroluminescent Devices
Summary of the Application
Benzothiazole-5-carboxylic acid derivatives have been evaluated for their electroluminescent properties . These compounds have shown promising results in improving the performance of electroluminescent devices, such as organic light-emitting diodes (OLEDs) .
Methods of Application or Experimental Procedures
The benzothiazole-based compounds were synthesized and then incorporated into the light-emitting layers of the electroluminescent devices .
Results or Outcomes
The devices incorporating these benzothiazole derivatives exhibited improved light emission properties, contributing to the overall performance of the electroluminescent devices .
6. Application as Enzyme Inhibitors
Summary of the Application
Benzothiazole-5-carboxylic acid derivatives have been evaluated for their enzyme inhibitory effects . These compounds have shown promising results in inhibiting various enzymes, contributing to their potential use in the treatment of diseases like Alzheimer’s .
Methods of Application or Experimental Procedures
The benzothiazole-based compounds were synthesized and then evaluated for their enzyme inhibitory activity .
Results or Outcomes
Some of the benzothiazole derivatives showed good enzyme inhibitory activity .
properties
IUPAC Name |
1,3-benzothiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIZQDIIVYJNRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370737 | |
Record name | Benzothiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazole-5-carboxylic acid | |
CAS RN |
68867-17-4 | |
Record name | Benzothiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzothiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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